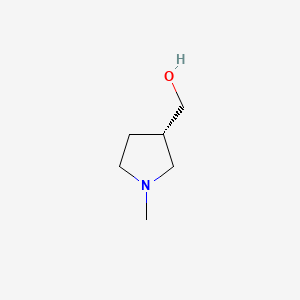

(S)-(1-Methylpyrrolidin-3-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-(1-Methylpyrrolidin-3-YL)methanol” is a derivative of methanol, which is the simplest alcohol with the chemical formula CH3OH . It consists of a methyl group linked with a hydroxyl group . It is a clear, volatile, flammable, and highly toxic liquid .

Synthesis Analysis

Methanol is conventionally produced by steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol . Alternatively, methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions .

Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .

Chemical Reactions Analysis

Methanol production involves complex chemical reactions. For instance, in the power-to-methanol chain, the evaluation encompasses electrolysis technologies and catalyst developments, kinetics, reactor technology options for methanol synthesis .

Physical And Chemical Properties Analysis

Methanol is a colorless, volatile, flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It has polar properties, making it a good solvent . It has a specific gravity of 0.793 and a boiling point of 65°C .

Applications De Recherche Scientifique

Chiral Catalysis and Asymmetric Autocatalysis : (S)-(1-Methylpyrrolidin-3-YL)methanol, under different names, has been used in chiral catalysis. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol and N, N-dibutylnorephedrine have been employed as chiral catalysts for the addition of dialkylzincs to aldehydes, leading to the formation of sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997).

Synthesis of Optically Active Polymers : In a study on the anionic polymerization of (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, an optically active polymer of helical conformation was synthesized. This polymer showed reversible helix-helix transitions in solutions containing methanol and acid (Okamoto, Nakano, Ono, & Hatada, 1991).

Asymmetric Synthesis in Organometallic Chemistry : The compound has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc, demonstrating high enantiotopic group- and face-selectivity (Takemoto et al., 1996).

Methanol as a Chemical Synthon and Hydrogen Source : Research has shown the effective utilization of methanol in organic synthesis, where it serves as both a C1 synthon and a hydrogen source for selective N-methylation of amines (Sarki et al., 2021).

Application in Lipid Dynamics and Biological Membranes : Methanol's influence on lipid dynamics, particularly in enhancing 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, has been studied. This has implications for understanding bilayer composition and cell survival (Nguyen et al., 2019).

Methanol in Industrial Biotechnology : Methanol is recognized as a valuable feedstock for biotechnology, used in the biological conversion of methanol to specialty chemicals in organisms like E. coli (Whitaker et al., 2017).

Methanol's Role in Methylotrophic Bacteria : The use of methanol as a substrate for methylotrophic bacteria like Methylobacterium extorquens has been explored for the development of bioprocesses based on methanol (Ochsner et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Methanol is seen as a potential alternative to petroleum-based fuels due to its high oxygen content causing clean combustion, and reduced soot and smoke emissions . It is also regarded as an important material in chemical synthesis . Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .

Propriétés

IUPAC Name |

[(3S)-1-methylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)